(E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
The compound "(E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate" features a benzothiazole core substituted with a fluoro group at position 4 and a methyl group at position 2. A carbamoyl linker connects this heterocycle to a phenylsulfonyl group, which is further attached to a piperazine ring modified with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S2/c1-3-32-22(29)26-11-13-27(14-12-26)34(30,31)16-9-7-15(8-10-16)20(28)24-21-25(2)19-17(23)5-4-6-18(19)33-21/h4-10H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBRRCKJFCCDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluoro-3-methylbenzo[d]thiazole core, followed by the introduction of the carbamoyl and sulfonyl groups. The final step involves the coupling of the piperazine-1-carboxylate moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Comparison
Key Observations
Impact of Benzothiazole Substitution: The 4-fluoro substituent in the target compound enhances electron-withdrawing effects compared to the 6-methoxy group in the analog from . This difference may influence binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) or alter metabolic stability .
Piperazine and Sulfonyl Linkers: The ethyl carboxylate on the piperazine ring (shared across analogs in and ) enhances solubility compared to non-carboxylated piperazines (e.g., in ). This modification is critical for improving oral bioavailability . Sulfonyl groups (common in ) contribute to hydrogen bonding and electrostatic interactions with biological targets, such as kinases or antimicrobial enzymes .
Biological Activity Trends: Thiadiazole derivatives () demonstrate potent VEGFR-2 inhibition (IC50 ~2.5 µM), suggesting that the target compound’s benzothiazole core may similarly target kinase pathways if optimized . Pyrazole derivatives () with dimethylhydrazono groups show strong antibacterial activity (MIC: 1.56 µg/mL), highlighting the importance of hydrazone linkers in antimicrobial design .
Synthetic Considerations: The target compound’s synthesis likely involves condensation reactions similar to those in (thiazolylhydrazone formation via reflux in ethanol) . Yields and purity depend on recrystallization conditions, as noted in (72–80% yields) .
Biological Activity
The compound (E)-ethyl 4-((4-((4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule that belongs to the class of benzo[d]thiazole derivatives. Its unique structure suggests potential applications in various biological contexts, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates multiple functional groups that may contribute to its biological activity, including:
- Benzo[d]thiazole moiety : Known for its diverse pharmacological properties.
- Piperazine ring : Often associated with neuroactive compounds.
- Fluoro and methyl substitutions : Potentially enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways responsible for proliferation and survival.
Case Study:
A study demonstrated that derivatives with similar structures exhibited IC50 values in the micromolar range against A549 lung adenocarcinoma cells, indicating potent anticancer activity. The presence of electron-withdrawing groups such as fluorine was noted to enhance this activity due to increased electron deficiency, facilitating interactions with cellular targets .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that benzo[d]thiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further exploration in treating infections.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluoro-3-methylbenzo[d]thiazole | E. coli | 32 µg/mL |
| 4-Fluoro-3-methylbenzo[d]thiazole | S. aureus | 16 µg/mL |
| (E)-ethyl derivative | C. albicans | 64 µg/mL |
These findings underscore the importance of further investigating the compound's efficacy against a broader range of pathogens .
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within cancer cells.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, promoting apoptosis in malignant cells.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific checkpoints has been observed in related compounds, leading to reduced proliferation rates .
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole-piperazine hybrid scaffold in this compound?
The core structure involves coupling a 4-fluoro-3-methylbenzo[d]thiazole carbamoyl group with a piperazine-sulfonylphenyl moiety. A stepwise approach is advised:
- Step 1 : Synthesize the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduce the carbamoyl group at the 2-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) with a sulfonylphenyl intermediate .
- Step 3 : Functionalize the piperazine ring via nucleophilic substitution or amidation, ensuring regioselectivity by protecting/deprotecting reactive sites (e.g., tert-butyloxycarbonyl [Boc] groups) .
- Validation : Monitor intermediates via LC-MS and confirm regiochemistry using NOESY NMR to resolve steric constraints .
Q. How can researchers validate the (E)-configuration of the carbamoyl group in this compound?
The (E)-isomer is critical for biological activity. Methods include:
- 1H-NMR Coupling Constants : Analyze coupling between the thiazole NH and adjacent protons; trans-configuration typically shows smaller J values (< 10 Hz) .
- IR Spectroscopy : Confirm hydrogen-bonding patterns (e.g., stretching frequencies for C=O and N-H) to distinguish (E) from (Z) isomers .
- X-ray Crystallography : Resolve spatial arrangement definitively, though this requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays aligned with the compound’s structural motifs (e.g., benzothiazole for antimicrobial activity, piperazine for CNS targets):
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values < 10 µg/mL indicating promise .
- Kinase Inhibition : Use fluorescence polarization assays targeting PI3K/AKT or MAPK pathways, given the sulfonylpiperazine group’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Focus on modular substitutions:
- Piperazine Modifications : Replace the ethyl carboxylate with trifluoromethyl groups to enhance metabolic stability (logP reduction via fluorination) .
- Sulfonylphenyl Tuning : Introduce electron-withdrawing groups (e.g., nitro) to improve membrane permeability (measured via PAMPA assay) .
- Benzo[d]thiazole Optimization : Substitute the 4-fluoro group with chloro or methylsulfonyl to modulate target binding (docking scores < -9 kcal/mol in AutoDock Vina) .
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural changes with ADMET endpoints .
Q. What experimental and computational methods resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Purity Verification : Employ HPLC-DAD/ELSD (purity > 98%) and HRMS to rule out byproducts .
- Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., MCF-7 vs. HCT-116) with standardized protocols .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify conformational biases affecting activity .
Q. How can flow chemistry improve the scalability of the synthetic route?
Continuous flow systems address batch inconsistencies:
- Reactor Design : Use microfluidic channels (0.5–2 mm diameter) for precise temperature control during carbamoyl coupling (yield improvement: 75% → 92%) .
- In-line Monitoring : Integrate FTIR or Raman spectroscopy to track intermediates and adjust residence times dynamically .
- Automated Optimization : Apply DoE (Design of Experiments) to variables like temperature, stoichiometry, and flow rate, reducing reagent waste by 40% .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug Approach : Replace the ethyl carboxylate with esterase-sensitive groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Cytochrome P450 Avoidance : Use deuterium labeling at vulnerable sites (e.g., benzylic positions) to reduce first-pass metabolism (t₁/₂ extension: 2h → 6h) .
- Metabolite Identification : Perform LC-MS/MS on liver microsomes to identify and block major oxidation pathways .
Methodological Considerations
- Spectral Analysis : Assign ¹³C-NMR peaks using DEPT-135 to distinguish CH₃ (δ 15–25 ppm) and quaternary carbons (δ 120–140 ppm) in the benzo[d]thiazole ring .
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for purity checks, with retention times calibrated against USP standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
